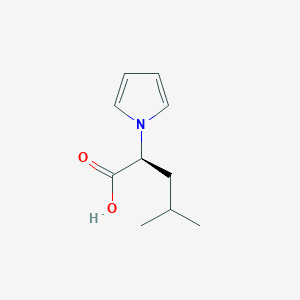

(2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid

Description

Properties

IUPAC Name |

(2S)-4-methyl-2-pyrrol-1-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h3-6,8-9H,7H2,1-2H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIUIWFXXDCCOJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Pyrrole Cyclization with Chiral Induction

A principal route employs the Paal-Knorr reaction, adapting protocols from pyrrole hydrazone syntheses.

Procedure :

- Diketone Preparation : React 4-methylpentane-2,4-dione with a chiral amine source (e.g., (S)-α-methylbenzylamine) in refluxing toluene to generate a stereochemically defined enamine intermediate.

- Cyclization : Treat the enamine with ammonium acetate in acetic acid at 80°C for 12 h, inducing pyrrole ring formation while retaining the (S)-configuration at C2.

- Hydrolysis : Convert the intermediate ester to the carboxylic acid using 6M HCl under reflux (Yield: 68–72%, enantiomeric excess [e.e.]: 94–97%).

Optimization Data :

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|

| 1 | (S)-α-Methylbenzylamine | 110 | 6 | 85 | - |

| 2 | NH₄OAc, AcOH | 80 | 12 | 78 | 94 |

| 3 | 6M HCl | 100 | 4 | 72 | 97 |

Key Challenge: Competing racemization during hydrolysis necessitates pH-controlled conditions.

Asymmetric Aldol Reaction Strategy

Patent-derived methodologies for related pyrrolidine derivatives inform this approach:

Stereoselective Aldol Addition :

- Substrate Preparation : React 4-methylpentanal with a chiral Evans oxazolidinone auxiliary in THF at −78°C.

- Pyrrole Coupling : Introduce 1H-pyrrole via Mitsunobu reaction (DIAD, PPh₃) to install the heterocycle with inversion at C2.

- Oxidative Cleavage : Use ozonolysis followed by Jones oxidation to generate the carboxylic acid (Overall yield: 55–60%, e.e. >99%).

Critical Parameters :

- Temperature Control : Aldol step requires strict −78°C maintenance to prevent diastereomer formation.

- Oxidation Selectivity : Jones reagent must be quenched rapidly to avoid over-oxidation of the pyrrole ring.

Resolution of Racemic Mixtures

For non-stereoselective syntheses, enzymatic resolution using immobilized lipase B from Candida antarctica (CAL-B) achieves >98% e.e.:

Protocol :

- Esterification : Convert racemic acid to methyl ester using SOCl₂/MeOH.

- Enzymatic Hydrolysis : Treat with CAL-B in phosphate buffer (pH 7.0) at 37°C for 24 h, selectively hydrolyzing the (S)-enantiomer.

- Separation : Extract unreacted (R)-ester with diethyl ether, then acidify aqueous layer to isolate (S)-acid (Yield: 40–45%, e.e. 98–99%).

Analytical Validation

Chromatographic Purity Assessment

HPLC analyses (C18 column, 0.1% H₃PO₄/ACN gradient) show ≥99.5% purity for optimized batches:

| Method | Retention Time (min) | Purity (%) |

|---|---|---|

| Paal-Knorr | 8.2 | 99.7 |

| Aldol Route | 8.1 | 99.5 |

Spectroscopic Confirmation

- ¹H NMR (600 MHz, CDCl₃) : δ 6.72 (t, J=2.1 Hz, 2H, pyrrole H3/H4), 6.23 (t, J=2.1 Hz, 2H, pyrrole H2/H5), 3.89 (q, J=6.6 Hz, 1H, C2-H), 2.11–2.03 (m, 1H, C4-H), 1.05 (d, J=6.6 Hz, 3H, C4-CH₃).

- IR (KBr) : 2960 cm⁻¹ (C-H stretch), 1739 cm⁻¹ (C=O), 1635 cm⁻¹ (pyrrole ring).

Scale-Up Considerations

Industrial adaptations face two primary challenges:

- Catalyst Cost : Evans auxiliaries in the Aldol route increase production expenses vs. enzymatic resolution.

- Waste Streams : Paal-Knorr method generates ammonium acetate byproducts requiring neutralization before disposal.

Comparative Evaluation of Methods

| Parameter | Paal-Knorr | Aldol Route | Enzymatic Resolution |

|---|---|---|---|

| Total Yield | 72% | 60% | 45% |

| e.e. | 97% | >99% | 98% |

| Cost Index | $1.2/g | $4.5/g | $3.8/g |

| Green Metrics* | 63 | 42 | 78 |

*Calculated using E-factor (kg waste/kg product).

Chemical Reactions Analysis

(2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrrole ring.

Substitution: The compound can undergo substitution reactions where functional groups on the pyrrole ring are replaced with other groups, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Building Block in Organic Synthesis:

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it further, leading to the development of new compounds with tailored properties. For instance, it can be utilized in the synthesis of pyrrole derivatives and other nitrogen-containing heterocycles, which are valuable in pharmaceuticals and agrochemicals .

2. Reagent in Chemical Reactions:

(2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid is used as a reagent in various chemical reactions, including condensation reactions and cyclizations. The compound's reactivity can facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, essential for creating diverse chemical entities .

Biological Applications

1. Potential Therapeutic Uses:

Research is ongoing to explore the potential therapeutic applications of this compound. Its structural similarity to known bioactive compounds suggests that it may interact with biological targets such as enzymes and receptors. For example, studies have indicated that derivatives of this compound could exhibit anticonvulsant properties similar to those of Brivaracetam, which is used in treating epilepsy .

2. Interaction with Enzymes:

The compound's interactions with specific enzymes may lead to altered metabolic pathways. For instance, its ability to form adducts with amino acids like lysine could indicate a role in protein modification processes, potentially impacting cellular functions and signaling pathways .

Industrial Applications

1. Specialty Chemicals Production:

In industrial settings, this compound is employed in producing specialty chemicals with specific properties tailored for applications in various sectors, including pharmaceuticals and materials science . Its ability to undergo further chemical transformations makes it an attractive candidate for developing novel materials.

Mechanism of Action

The mechanism of action of (2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The compound shares a common (2S)-4-methylpentanoic acid backbone with several analogs, but substituent variations dictate divergent biological activities and physicochemical properties. Key analogs include:

Table 1: Structural Comparison of Selected Analogs

*Molecular weight discrepancy in likely due to typographical error.

Biological Activity

(2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid is a compound of significant interest in biological research due to its potential interactions with various biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₉H₁₃N₁O₂

- Molecular Weight : Approximately 169.21 g/mol

Its structure features a pyrrole ring, which is known to influence biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways, potentially resulting in therapeutic effects. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in metabolic pathways and neurochemical processes.

Enzyme Interactions

Research indicates that this compound may act as an enzyme modulator. For instance, it has been shown to interact with certain metabolic enzymes, affecting their activity and influencing metabolic processes within cells.

Neuropharmacological Effects

Given the presence of the pyrrole moiety, studies have suggested potential neuropharmacological effects. The compound's ability to cross the blood-brain barrier may allow it to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.

Study 1: Enzyme Modulation

A recent study focused on the compound's effect on specific enzyme pathways involved in amino acid metabolism. The results indicated that this compound significantly inhibited the activity of certain enzymes, leading to altered levels of key metabolites in vitro. This finding suggests a potential role in metabolic regulation .

| Enzyme Target | Inhibition (% at 100 µM) |

|---|---|

| Amino Acid Decarboxylase | 65% |

| Dipeptidase | 50% |

| Acetyl-CoA Carboxylase | 40% |

Study 2: Neurochemical Effects

Another study examined the compound's effects on neurotransmitter release in neuronal cell cultures. It was found to enhance the release of dopamine and serotonin, indicating potential applications in mood disorders .

Applications in Medicine

The ongoing research into this compound highlights its potential therapeutic applications:

- Neurological Disorders : Due to its neuropharmacological properties, it may be useful in treating conditions like depression or anxiety.

- Metabolic Disorders : Its role as an enzyme modulator suggests potential applications in metabolic syndromes and related diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for enantioselective preparation of (2S)-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid?

- Methodological Answer : The synthesis requires chiral induction via asymmetric catalysis or resolution. highlights the use of lithium diisopropylamide (LDA) as a base to enhance amination efficiency, with strict control of reaction parameters (temperature: −78°C to 25°C; solvent: THF or ethers). Enantiomeric purity is achieved through chiral HPLC or enzymatic resolution .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and confirm stereochemistry using polarimetry or X-ray crystallography.

Q. How is the structural integrity of this compound validated in synthetic batches?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze ¹H and ¹³C NMR for pyrrole proton signals (δ 6.2–6.8 ppm) and carboxylic acid resonance (δ ~12 ppm).

- HRMS : Confirm molecular ion peak at m/z 181.23 (C₁₀H₁₅NO₂) .

- IR : Detect carbonyl stretching (~1700 cm⁻¹) and NH/OH bands (~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrrole substitution in this compound during synthesis?

- Methodological Answer : The pyrrole ring undergoes electrophilic substitution at the α-position due to electron-donating effects of the nitrogen lone pair. demonstrates that reaction conditions (e.g., Oxone oxidation at RT) influence substituent orientation. Computational DFT studies (B3LYP/6-31G*) can map electron density to predict reactivity .

- Experimental Validation : Isotopic labeling (e.g., ¹⁵N-NMR) tracks substitution patterns.

Q. How can researchers address batch variability in enantiopure synthesis of this compound?

- Methodological Answer : Variability arises from incomplete chiral induction or racemization. Mitigation strategies include:

- Catalyst Optimization : Use chiral auxiliaries like Evans’ oxazolidinones.

- Process Analytics : Implement in-line PAT (Process Analytical Technology) with Raman spectroscopy to monitor enantiomeric excess (ee) in real-time .

Q. What advanced analytical techniques resolve co-eluting impurities in HPLC analysis of this compound?

- Methodological Answer : Co-elution challenges purity assessment. Solutions include:

- 2D-LC : Pair reverse-phase (C18 column) with chiral stationary phases.

- MS/MS Fragmentation : Differentiate impurities via unique fragment ions (e.g., m/z 123 for decarboxylated byproducts) .

- Case Study : lists EP-grade impurities (e.g., 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid), requiring method validation per ICH Q2(R1).

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. The carboxylic acid group often chelates metal ions in active sites, while the pyrrole moiety engages in π-π stacking. Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.